4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Researchers requiring a defined 1,2,4-triazole-3-thiol scaffold often face isomer contamination and inconsistent purity that compromise SAR studies. 4-Propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-45-7) resolves this with a verified 4-pyridinyl substitution pattern and a consistent 95% purity specification. - Enables unambiguous SAR exploration at the thiol moiety via alkylation or thiol-specific chemistries. - Serves as a key intermediate in the synthesis of insect odorant receptor co-receptor (Orco) agonists. - Provides a reliable building block for generating focused kinase or GPCR-targeted libraries.

Molecular Formula C10H12N4S
Molecular Weight 220.3 g/mol
CAS No. 90871-45-7
Cat. No. B1268723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
CAS90871-45-7
Molecular FormulaC10H12N4S
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESCCCN1C(=NNC1=S)C2=CC=NC=C2
InChIInChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
InChIKeyLZRLGHCSTYKCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.9 [ug/mL]

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Overview


4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 90871-45-7) is a heterocyclic compound featuring a 1,2,4-triazole core with a 4-pyridinyl substituent and a thiol group. With a molecular formula of C10H12N4S and a molecular weight of 220.29 g/mol , this compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research. It is commonly supplied at a purity of 95% and is recognized for its potential to serve as a scaffold for further functionalization, particularly at the thiol moiety.

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol vs. Analogs


Within the 1,2,4-triazole-3-thiol class, subtle variations in substitution patterns lead to significant differences in physicochemical properties and biological activity. The specific 4-pyridinyl and N4-propyl substitution on 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol dictate its lipophilicity (LogP ~1.5-2.5 ) and hydrogen-bonding capacity, which are critical for target engagement in biological systems. For instance, the positional isomer with a 3-pyridinyl group (CAS 90871-44-6) may exhibit different electronic distribution and receptor binding profiles. Consequently, direct substitution without validating structure-activity relationships (SAR) can lead to erroneous experimental outcomes, making specific procurement of this precise isomer essential for reproducible research.

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Differentiation Evidence


Positional Isomerism: 4-Pyridinyl vs. 3-Pyridinyl

The 4-pyridinyl isomer (CAS 90871-45-7) is a distinct chemical entity from its 3-pyridinyl analog (CAS 90871-44-6). This positional difference on the pyridine ring alters the electron density and potential for coordination or hydrogen bonding, which can be crucial for biological activity. While direct comparative activity data for this specific pair is not publicly available, class-level inference from studies on related triazoles indicates that such positional isomerism leads to quantifiable differences in potency against biological targets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Lipophilicity (LogP) as a Key Differentiator

Lipophilicity, measured by the partition coefficient (LogP), is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol possesses a specific LogP value that differentiates it from other triazole derivatives. Experimental LogP is reported as 1.51 , while predicted LogP values range from 0.15 (ACD/LogP) to 2.52 (KowWin estimate) . This range places it in a favorable lipophilicity space for oral bioavailability, as per Lipinski's Rule of 5.

Drug Design Physicochemical Properties ADME

Verifiable Purity Benchmark

For research and industrial applications, the purity of a chemical building block is a fundamental differentiator affecting yield and reproducibility. 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is reliably sourced with a minimum purity specification of 95% from major vendors . This quantifiable purity threshold ensures consistent performance in downstream synthetic steps, such as alkylation or amide bond formation, and is a critical procurement criterion not guaranteed by all analog suppliers.

Chemical Synthesis Quality Control Procurement

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Application Scenarios


Scaffold for SAR Studies

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol serves as an ideal core scaffold for exploring SAR around the 1,2,4-triazole ring. Its free thiol group allows for facile diversification through alkylation or other thiol-specific chemistries to generate a library of analogs. The well-defined LogP of ~1.5 and the specific 4-pyridinyl substitution pattern provide a defined starting point for optimizing drug-like properties, making it a superior choice for generating focused chemical libraries aimed at targets like kinases or GPCRs.

Precursor for Insect Orco Agonists

This compound has been explicitly utilized in the synthesis of triazole-based agonists for the insect odorant receptor co-receptor (Orco). Research has demonstrated that structural modifications on this scaffold can lead to potent agonists, with very small changes having a large impact on activity [1]. The compound's structure was part of a systematic SAR exploration that resulted in 'best-in-class' compounds capable of potently agonizing odorant receptor activity, highlighting its value in the development of novel insect behavior modifiers.

Building Block for Targeted Covalent Inhibitors

The presence of the thiol group makes this compound a valuable building block for the synthesis of targeted covalent inhibitors (TCIs). The thiol can be elaborated to a thiomethyl or other electrophilic warhead designed to form a covalent bond with a specific cysteine residue in a target protein. The reliable 95% purity specification from commercial sources ensures that the key intermediate is of sufficient quality for multi-step synthetic routes leading to potent and selective covalent probes or drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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